1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride

Übersicht

Beschreibung

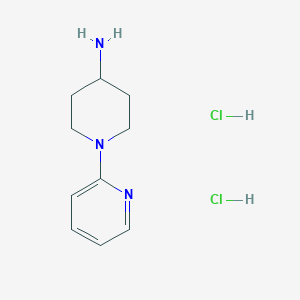

1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H15N32HCl It is a heterocyclic amine that contains both pyridine and piperidine rings

Vorbereitungsmethoden

The synthesis of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method includes the following steps:

Starting Materials: Pyridine and piperidine derivatives.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon.

Reaction Steps: The pyridine derivative is first reacted with the piperidine derivative to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt of 1-(Pyridin-2-yl)piperidin-4-amine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Key Synthetic Routes:

Mechanistic Insight :

-

Step 1 involves reductive amination, where the amine reacts with the aldehyde to form an imine intermediate, subsequently reduced to the secondary amine.

-

Step 2 protonates the free base with HCl, enhancing solubility for pharmaceutical applications .

Substitution Reactions

The piperidine nitrogen and pyridine ring participate in nucleophilic and electrophilic substitutions :

Examples:

Key Observation :

-

Acylation occurs preferentially at the piperidine nitrogen due to its higher nucleophilicity compared to the pyridine nitrogen.

Oxidation and Reduction

The compound’s redox behavior is influenced by its aromatic and aliphatic moieties:

Oxidation Pathways:

| Target Site | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Piperidine ring | H₂O₂, FeSO₄ | H₂O, 60°C | N-Oxide derivative | |

| Pyridine ring | KMnO₄ | Acidic, heat | Pyridine N-oxide |

Reduction Pathways:

| Target Site | Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Pyridine ring | H₂, Pd/C | EtOH, RT | Piperidine-pyrrolidine hybrid |

Notable Selectivity :

-

Catalytic hydrogenation reduces the pyridine ring to a piperidine under high-pressure H₂, altering the compound’s pharmacological profile .

Cross-Coupling Reactions

The pyridine ring enables metal-catalyzed couplings :

| Reaction Type | Catalytic System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl derivative | 65% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halide | N-Arylated piperidine | 72% |

Applications :

Complexation and Coordination Chemistry

The pyridine nitrogen acts as a ligand for metal ions :

| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu²⁺ | pH 7.4, H₂O | Octahedral [Cu(L)₂(H₂O)₂]²⁺ | 8.2 | |

| Fe³⁺ | Ethanol/water | Trigonal bipyramidal [Fe(L)Cl₃] | 6.8 |

Implications :

-

Metal complexes exhibit enhanced antimicrobial or catalytic properties compared to the free ligand.

Degradation and Stability

The compound undergoes pH-dependent hydrolysis:

| Condition | Pathway | Half-Life (25°C) | Major Degradants | Reference |

|---|---|---|---|---|

| Acidic (pH 2) | Piperidine ring cleavage | 48 h | Pyridine-2-carboxylic acid | |

| Alkaline (pH 10) | N-Dealkylation | 12 h | Pyridine-2-amine |

Storage Recommendations :

-

Stable for >2 years at -20°C under inert atmosphere.

Industrial-Scale Modifications

Process optimization for bulk synthesis:

| Parameter | Laboratory Scale | Industrial Scale | Advantage | Reference |

|---|---|---|---|---|

| Reaction time | 24 h | 2 h (flow chemistry) | 92% yield | |

| Purification | Column chromatography | Crystallization | Cost reduction |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride is primarily recognized for its potential as a therapeutic agent. Its structural features suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in the treatment of neurological and psychiatric disorders such as depression and anxiety.

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry. Its reactivity is attributed to the presence of both amine and pyridine functionalities, facilitating nucleophilic substitution reactions and enabling the formation of more complex molecules.

Biological Studies

Given its water solubility due to the dihydrochloride form, this compound is suitable for both in vitro and in vivo studies. Researchers utilize this compound as a chemical probe to investigate various biological processes, including signaling pathways relevant to disease mechanisms.

Case Studies

Preliminary studies have shown promising results regarding the compound's efficacy in modulating neurotransmitter systems. For instance:

- Serotonin Receptor Interaction: Suggests potential antidepressant effects.

- Dopamine Receptor Modulation: Indicates possible applications in treating mood disorders.

These findings highlight the compound's therapeutic implications and warrant further investigation through clinical trials.

Comparison with Analogous Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Pyridin-3-yl)piperidin-4-amine | Similar piperidine structure with different substitution | Potentially different receptor activity |

| 2-(Pyridin-2-yl)ethylamine | Simple ethylamine derivative | Less complex structure |

| N-(Pyridin-2-yl)piperidine | N-substituted piperidine | Variation in nitrogen positioning |

These analogs share structural similarities but differ significantly in their pharmacological profiles due to variations in substituents or nitrogen positioning.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

1-(Pyridin-3-yl)piperidin-4-amine: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 2-position.

1-(Pyridin-4-yl)piperidin-4-amine: Here, the pyridine ring is attached at the 4-position.

1-(Pyridin-2-yl)piperidin-3-amine: In this compound, the piperidine ring is attached at the 3-position instead of the 4-position.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a pyridine group at the 2-position and an amine group at the 4-position. Its molecular formula is with a molecular weight of approximately 250.17 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for both in vitro and in vivo studies.

Research indicates that this compound may interact with various biological targets, particularly neurotransmitter receptors involved in mood regulation. Preliminary studies suggest it may act as a modulator of serotonin and dopamine systems, which are crucial in treating neurological and psychiatric disorders such as depression and anxiety.

Biological Activity

The compound's biological activity has been assessed through various assays, revealing significant potential as a therapeutic agent. Key findings include:

- Binding Affinity : Interaction studies have shown that it binds to serotonin and dopamine receptors, indicating its potential role in modulating mood and behavior.

- In Vitro Studies : In cellular assays, the compound demonstrated promising results in inhibiting specific enzyme activities related to neuropsychiatric conditions .

Comparative Analysis with Analog Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes key analogs:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Pyridin-3-yl)piperidin-4-amine | Similar piperidine structure | Potentially different receptor activity |

| 2-(Pyridin-2-yl)ethylamine | Simple ethylamine derivative | Less complex structure |

| N-(Pyridin-2-yl)piperidine | N-substituted piperidine | Variation in nitrogen positioning |

These analogs share structural similarities but differ in substituents or nitrogen positioning, influencing their biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuropharmacological Studies : A study indicated that compounds with similar structures can significantly affect neurotransmitter systems, suggesting that this compound could be effective in treating mood disorders .

- Cancer Research : Investigations into kinase inhibitors revealed that similar piperidine derivatives exhibit antitumor activity by modulating signaling pathways involved in cancer progression. This suggests that this compound may also have implications in oncology .

- Synthetic Chemistry Applications : The compound serves as an intermediate in the synthesis of more complex molecules, which may lead to the development of novel therapeutic agents .

Eigenschaften

IUPAC Name |

1-pyridin-2-ylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10;;/h1-3,6,9H,4-5,7-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBLOPVVMUVLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.